Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
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Overview
Description
Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. This compound features a naphthyl group attached to a sulfonyl amine moiety, which is further substituted with a 2,3,5,6-tetramethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine typically involves the reaction of naphthylamine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Naphthylamine: A simpler compound with similar structural features but lacking the sulfonyl group.
2,3,5,6-Tetramethylbenzenesulfonamide: Contains the same sulfonyl group but without the naphthyl moiety.
Uniqueness
Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is unique due to the combination of the naphthyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H21NO2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-13-12-14(2)16(4)20(15(13)3)24(22,23)21-19-11-7-9-17-8-5-6-10-18(17)19/h5-12,21H,1-4H3 |
InChI Key |
ILYWIYKUKUYDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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